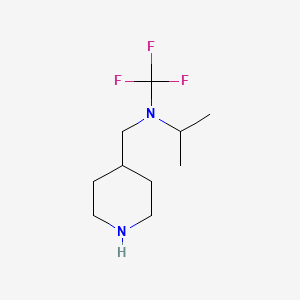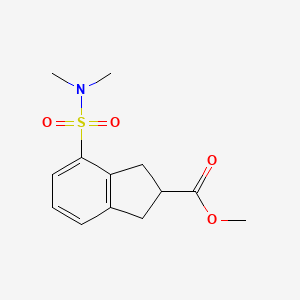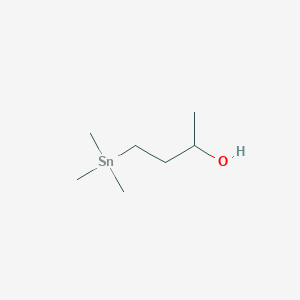
2-Butanol, 4-(trimethylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 4-(trimethylstannyl)- is an organic compound with the molecular formula C7H18OSn It is a derivative of 2-butanol where a trimethylstannyl group is attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(trimethylstannyl)- typically involves the reaction of 2-butanol with trimethyltin chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction can be represented as follows:
2-Butanol+Trimethyltin chloride→2-Butanol, 4-(trimethylstannyl)-+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of production. the general principles of organotin chemistry and the use of standard organic synthesis techniques would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 4-(trimethylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanone, while substitution reactions can produce various organotin compounds.
Aplicaciones Científicas De Investigación
2-Butanol, 4-(trimethylstannyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: A structural isomer without the trimethylstannyl group.
1-Butanol: Another isomer with the hydroxyl group on the first carbon.
tert-Butanol: A tertiary alcohol with different reactivity and properties.
Uniqueness
2-Butanol, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other butanol derivatives may not be suitable.
Propiedades
Número CAS |
53044-15-8 |
|---|---|
Fórmula molecular |
C7H18OSn |
Peso molecular |
236.93 g/mol |
Nombre IUPAC |
4-trimethylstannylbutan-2-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-3-4(2)5;;;;/h4-5H,1,3H2,2H3;3*1H3; |
Clave InChI |
CVKBOLGRKYLKIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC[Sn](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
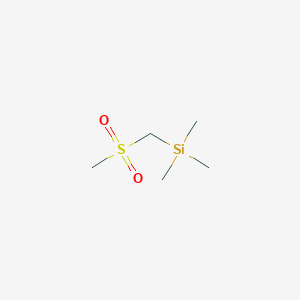
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
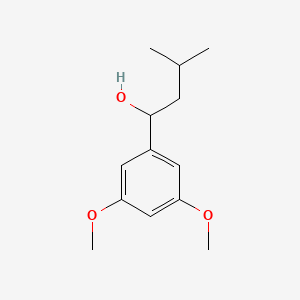
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)



